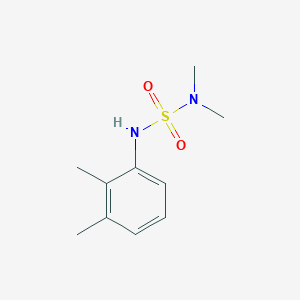
N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide and its analogs often involves stepwise chemical reactions that include the formation of sulfonamide groups, amidation, and the introduction of dimethyl groups on the phenyl ring. For instance, compounds such as 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide exhibit synthesis pathways that involve extensive intra- and intermolecular hydrogen bonding, crucial for stabilizing their structures (Siddiqui et al., 2008).
Molecular Structure Analysis
The molecular structure of N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide and related compounds is characterized by detailed analysis using techniques such as X-ray crystallography. These analyses reveal the presence of extensive hydrogen bonding, which is pivotal for the stability of these molecules. For example, the structural analysis of related sulfonamide derivatives has highlighted the role of hydrogen bonding in forming dimeric units and chains, which are essential for their stability and biological activity (Siddiqui et al., 2008).
Chemical Reactions and Properties
N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide and its derivatives undergo various chemical reactions that define their reactivity and functional applications. The presence of the sulfamide group contributes to their reactivity towards electrophiles and nucleophiles, influencing their chemical stability and potential biological activities. The synthesis and reactivity of related compounds, such as benzenesulfonamide derivatives, have been extensively studied to understand their chemical properties and potential pharmacological activities (Abbasi et al., 2016).
Physical Properties Analysis
The physical properties of N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide, including solubility, melting point, and stability, are influenced by its molecular structure. The incorporation of dimethyl groups and the specific arrangement of sulfonamide functionalities play a crucial role in determining these properties. Investigations into related compounds provide insights into how structural variations impact the physical characteristics essential for their application in different fields (Siddiqui et al., 2008).
Scientific Research Applications
Synthesis and Chemical Properties
- N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide and its derivatives have been explored in the synthesis of novel compounds. For instance, benzenesulfonamide derivatives have been synthesized for potential antitumor activity and interaction against specific molecular targets. These compounds' reactivity was examined through various chemical reactions, showcasing their versatility in creating pharmacologically relevant structures (Fahim & Shalaby, 2019).
Materials Science
- In the field of materials science, derivatives of N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide have been utilized to enhance the electrical conductivity of specific polymers, demonstrating the compound's applicability in improving the performance of electronic materials (Kim et al., 2002).
Environmental Science
- N,N-Dimethylsulfamide (DMS), a degradation product related to N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide, has been identified as a precursor to N-nitrosodimethylamine (NDMA) during ozonation, highlighting concerns and investigative paths in water treatment processes. Studies have focused on the kinetics and mechanisms of NDMA formation from DMS and its fate during drinking water treatment, providing critical insights into managing such contaminants (von Gunten et al., 2010).
properties
IUPAC Name |
1-(dimethylsulfamoylamino)-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8-6-5-7-10(9(8)2)11-15(13,14)12(3)4/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHALTYJRTCSZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dimethylphenyl)sulfamoyl]dimethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)
![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)
![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)


![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)